Ethyl 1-(2-bromobenzyl)-1-cyclohexanecarboxylate
Description
Ethyl 1-(2-bromobenzyl)-1-cyclohexanecarboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromobenzyl group attached to a cyclohexanecarboxylate ester
Properties
IUPAC Name |
ethyl 1-[(2-bromophenyl)methyl]cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrO2/c1-2-19-15(18)16(10-6-3-7-11-16)12-13-8-4-5-9-14(13)17/h4-5,8-9H,2-3,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOGTOHFGDCQIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-bromobenzyl)-1-cyclohexanecarboxylate typically involves the esterification of 1-(2-bromobenzyl)-1-cyclohexanecarboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-bromobenzyl)-1-cyclohexanecarboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobenzyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary or secondary amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives.
Reduction: Products include the corresponding alcohols.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Ethyl 1-(2-bromobenzyl)-1-cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-bromobenzyl)-1-cyclohexanecarboxylate depends on its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can interact with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2-chlorobenzyl)-1-cyclohexanecarboxylate
- Ethyl 1-(2-fluorobenzyl)-1-cyclohexanecarboxylate
- Ethyl 1-(2-iodobenzyl)-1-cyclohexanecarboxylate
Uniqueness
Ethyl 1-(2-bromobenzyl)-1-cyclohexanecarboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
